7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride
Description
Overview of 7-Piperidin-3-yl-2-trifluoromethyl--triazolo[1,5-a]pyrimidine hydrochloride
7-Piperidin-3-yl-2-trifluoromethyl--triazolo[1,5-a]pyrimidine hydrochloride stands as a remarkable example of contemporary heterocyclic chemistry, representing a synthetic compound that belongs to the distinguished class of triazolo[1,5-a]pyrimidines. This compound is particularly notable for its potential biological activities, especially within the field of medicinal chemistry, where the strategic incorporation of specific functional groups has become a hallmark of rational drug design. The molecular architecture of this compound demonstrates sophisticated synthetic planning, with the presence of both the trifluoromethyl group and the piperidine moiety contributing significantly to its unique chemical properties and reactivity profile. The compound is officially catalogued with the Chemical Abstracts Service number 1185134-92-2, establishing its formal recognition within the global chemical literature.
The structural complexity of 7-Piperidin-3-yl-2-trifluoromethyl--triazolo[1,5-a]pyrimidine hydrochloride reflects the modern approach to heterocyclic synthesis, where multiple nitrogen-containing rings are strategically fused to create compounds with enhanced biological potential. The triazolo-pyrimidine core system provides a robust scaffold that has been extensively investigated for various therapeutic applications, while the specific substitution pattern in this molecule represents a targeted approach to modulating both physicochemical and biological properties. The compound can be classified as a heterocyclic organic compound characterized by the presence of both triazole and pyrimidine rings, a structural feature that places it within a category of molecules known for their diverse biological activities. Research investigations have associated this class of compounds with potential anticancer properties and other therapeutic applications, highlighting the significance of this particular molecular framework in contemporary pharmaceutical research.
The synthesis of 7-Piperidin-3-yl-2-trifluoromethyl--triazolo[1,5-a]pyrimidine hydrochloride can be approached through various sophisticated synthetic routes, with one common method involving a one-pot three-component reaction utilizing 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. This synthetic methodology exemplifies the efficiency of modern organic synthesis, allowing for the formation of complex heterocyclic structures under relatively mild reaction conditions. The reaction typically proceeds through a carefully orchestrated sequence involving Knoevenagel-type condensation followed by Michael addition and subsequent cyclization to form the distinctive triazolo-pyrimidine framework. The use of catalysts such as ammonium acetate has been demonstrated to enhance both reaction yields and selectivity, representing the sophisticated control that modern synthetic chemistry can exert over complex molecular transformations.
Historical Context of Triazolopyrimidine Research
The historical development of triazolopyrimidine chemistry represents a fascinating journey through more than a century of heterocyclic research, beginning with the pioneering work of Bulow and Haas in 1909, who first reported the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle. This seminal discovery established the foundation for what would become one of the most versatile and widely studied heterocyclic systems in modern chemistry. The initial recognition of this scaffold's potential was somewhat limited by the synthetic methodologies available at the time, but the subsequent decades witnessed a remarkable evolution in both synthetic approaches and understanding of the biological significance of these structures. The early research focused primarily on the fundamental chemistry and basic structural characterization of these compounds, laying the groundwork for the sophisticated applications that would emerge in later years.
The progression of triazolopyrimidine research gained significant momentum throughout the twentieth century, particularly as the pharmaceutical industry began to recognize the unique properties that heterocyclic compounds could bring to drug development. The triazolopyrimidine scaffold emerged as one of the privileged structures in chemistry, with an increasing number of studies utilizing this framework and its derivatives for various applications. This recognition was driven by the observation that triazolopyrimidines demonstrated remarkable versatility in their biological activities, encompassing anti-Alzheimer's, anti-diabetes, anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma properties. The diversity of these biological activities highlighted the scaffold's potential as a universal template for pharmaceutical development.
A significant milestone in triazolopyrimidine research was the development and commercialization of Trapidil, a platelet-derived growth factor antagonist that was originally developed as a vasodilator and anti-platelet agent. This compound achieved commercial success and was marketed in Japan and other countries for the treatment of patients with ischemic coronary heart, liver, and kidney disease. The success of Trapidil demonstrated the practical viability of triazolopyrimidine-based therapeutics and provided important validation for the continued investment in this area of research. This commercial success also stimulated further research into the optimization of triazolopyrimidine structures for various therapeutic targets, leading to the development of increasingly sophisticated derivatives.
The modern era of triazolopyrimidine research has been characterized by the recognition that these compounds possess eight distinct isomeric structures, with the 1,2,4-triazolo[1,5-a] pyrimidine form representing the most stable configuration. This understanding has enabled researchers to focus their efforts on the most promising structural variants while also exploring the unique properties of less stable isomers for specific applications. Contemporary research has also benefited from advances in synthetic methodology, with various chemical reactions now available for triazolopyrimidine synthesis, including 1,2,4-triazole nucleus annulation to pyrimidine, pyrimidine annulation to 1,2,4-triazole structure, 1,2,4-triazolo[1,5-a] pyrimidine rearrangement, and pyrimidotetrazine rearrangement. These synthetic advances have greatly expanded the chemical space accessible within the triazolopyrimidine family, enabling the exploration of previously inaccessible structural variants.
| Historical Period | Key Developments | Significance |
|---|---|---|
| 1909 | First report by Bulow and Haas | Foundation of triazolopyrimidine chemistry |
| Mid-20th Century | Recognition of biological activities | Pharmaceutical potential identified |
| Late 20th Century | Trapidil commercialization | Proof of therapeutic viability |
| Early 21st Century | Systematic isomer studies | Eight isomeric structures characterized |
| Recent Years | Advanced synthetic methods | Expanded chemical space accessibility |
Significance in Heterocyclic Chemistry
The significance of 7-Piperidin-3-yl-2-trifluoromethyl--triazolo[1,5-a]pyrimidine hydrochloride within the broader context of heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how strategic molecular design can yield compounds with enhanced biological and chemical properties. The triazolopyrimidine scaffold itself has proved to be remarkably versatile, as evidenced by the many different applications reported over the years in various areas of drug design. The structural similarities between the triazolopyrimidine heterocycle and the purine ring have led to extensive investigation of triazolopyrimidine derivatives as possible isosteric replacements for purines, opening up new avenues for the development of nucleoside analogs and related therapeutic agents. This bioisosteric relationship has proven particularly valuable in medicinal chemistry, where the replacement of naturally occurring purines with triazolopyrimidine analogs can lead to compounds with improved pharmacological properties.
The heterocyclic nature of 7-Piperidin-3-yl-2-trifluoromethyl--triazolo[1,5-a]pyrimidine hydrochloride exemplifies the importance of nitrogen-containing ring systems in modern pharmaceutical chemistry. Heterocyclic compounds containing azole moieties have emerged as important targets in both synthetic and medicinal chemistry, driven by their ability to interact with biological systems in highly specific and often potent ways. The presence of multiple nitrogen atoms within the triazolopyrimidine framework provides numerous opportunities for hydrogen bonding and other favorable interactions with biological targets, while also conferring enhanced metabolic stability compared to purely carbocyclic systems. The fused ring architecture further enhances these properties by providing a rigid, planar structure that can fit precisely into binding sites on target proteins.
The incorporation of the piperidine substituent in 7-Piperidin-3-yl-2-trifluoromethyl--triazolo[1,5-a]pyrimidine hydrochloride represents a sophisticated approach to modulating the compound's three-dimensional structure and pharmacological properties. Piperidine rings are ubiquitous in pharmaceutical chemistry due to their ability to adopt multiple conformations while maintaining favorable interactions with biological targets. The specific attachment at the 3-position of the piperidine ring in this compound provides a unique spatial arrangement that can influence both the compound's binding affinity and selectivity for various biological targets. Research has demonstrated that piperidinyl-substituted triazolopyrimidine derivatives can exhibit significant biological activities, including anti-human immunodeficiency virus properties, highlighting the importance of this structural motif.
The metal-chelating properties of the triazolopyrimidine ring system have also been exploited to generate candidate treatments for cancer and parasitic diseases, demonstrating another dimension of the heterocyclic chemistry significance. The ability of triazolopyrimidines to coordinate with metal ions opens up possibilities for the development of metallopharmaceuticals, where the biological activity arises from the combination of the organic ligand and the coordinated metal center. This aspect of triazolopyrimidine chemistry has led to extensive exploration of these compounds as ligands for the synthesis of metal complexes with significant biological potential, including chelates of platinum, ruthenium, and other therapeutically relevant metals. The unique electronic properties of the triazolopyrimidine scaffold make it particularly well-suited for metal coordination, enabling the rational design of metallodrugs with predictable properties.
| Aspect of Significance | Specific Contributions | Impact |
|---|---|---|
| Bioisosteric Properties | Purine replacement capability | Enhanced nucleoside analogs |
| Nitrogen-Rich Framework | Multiple H-bonding sites | Improved target selectivity |
| Conformational Rigidity | Planar fused ring system | Precise protein binding |
| Metal Coordination | Chelating capabilities | Metallopharmaceutical development |
| Structural Diversity | Multiple substitution sites | Broad therapeutic applications |
Research Importance of the Trifluoromethyl Moiety
The trifluoromethyl group in 7-Piperidin-3-yl-2-trifluoromethyl--triazolo[1,5-a]pyrimidine hydrochloride represents one of the most strategically important functional groups in contemporary medicinal chemistry, with its incorporation reflecting the sophisticated understanding of how fluorine substitution can dramatically enhance pharmaceutical properties. The trifluoromethyl group, which is significantly more bulky than the corresponding methyl group, has emerged as one of the most common lipophilic functional groups utilized in drug design. This enhanced bulkiness, combined with the unique electronic properties conferred by the three fluorine atoms, results in compounds with substantially altered physicochemical characteristics compared to their non-fluorinated analogs. The impact of trifluoromethyl substituents on the electronic characteristics of aromatic rings has led to the development of numerous successful pharmaceutical agents containing aromatic trifluoromethyl substitution patterns.
The introduction of the trifluoromethyl group into heterocyclic compounds has been demonstrated to enhance lipophilicity, metabolic stability, and pharmacokinetic properties, making it a crucial modification in the development of heterocyclic drug molecules. These enhancements are particularly important in the context of triazolopyrimidine derivatives, where the inherently polar nature of the nitrogen-rich heterocyclic system can benefit significantly from the lipophilicity improvements conferred by trifluoromethyl substitution. The metabolic stability enhancement is particularly valuable, as it can lead to compounds with improved bioavailability and longer half-lives, thereby reducing dosing frequency and improving patient compliance. The pharmacokinetic improvements often translate into enhanced tissue penetration and more favorable distribution profiles, expanding the therapeutic potential of these compounds.
Research into the substitution effects of trifluoromethyl groups has revealed complex relationships between structure and bioactivity, with statistical analyses of large compound databases showing that while the replacement of methyl groups with trifluoromethyl groups does not universally improve bioactivity, approximately nine percent of such substitutions can increase biological activity by at least one order of magnitude. These findings highlight the importance of strategic placement of trifluoromethyl groups, with computational studies suggesting that the position and local environment of the trifluoromethyl substitution can dramatically influence its impact on biological activity. Protein database surveys have revealed that trifluoromethyl groups preferentially interact with specific amino acid residues, including phenylalanine, methionine, leucine, and tyrosine, providing valuable guidance for the rational design of trifluoromethylated pharmaceuticals.
The synthetic challenges associated with introducing trifluoromethyl groups into complex heterocyclic systems have driven significant advances in fluorination methodology, with the construction of trifluoromethylated heterocycles via trifluoromethyl building block strategies becoming a major subject of research. The period from 2019 to the present has witnessed remarkable progress in the development of efficient, less hazardous, and cost-effective methods for trifluoromethylation, reflecting the high priority that the pharmaceutical industry places on accessing these structures. The competitive nature of this field is evidenced by the high number of annual scientific publications focused on trifluoromethylation methods, with chemists worldwide working to develop superior approaches to this crucial transformation. The industrial importance of trifluoromethylation is further underscored by the fact that numerous trifluoromethylated new chemical entities have progressed to late-stage clinical trials and commercial development, demonstrating the practical value of these synthetic advances.
| Research Area | Key Findings | Implications |
|---|---|---|
| Lipophilicity Enhancement | Increased membrane permeability | Improved bioavailability |
| Metabolic Stability | Resistance to enzymatic degradation | Extended half-life |
| Protein Interactions | Preferential binding to specific residues | Enhanced selectivity |
| Synthetic Methodology | Advanced fluorination techniques | Accessible chemical space |
| Clinical Success | Multiple marketed drugs | Validated therapeutic approach |
Properties
IUPAC Name |
7-piperidin-3-yl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5.ClH/c12-11(13,14)9-17-10-16-5-3-8(19(10)18-9)7-2-1-4-15-6-7;/h3,5,7,15H,1-2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCPUILQOJYZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NC3=NC(=NN23)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the CoreTriazolo[1,5-a]pyrimidine Scaffold
The foundational step involves constructing thetriazolo[1,5-a]pyrimidine core, typically via cyclization reactions of suitably substituted precursors. A common approach involves:
- Preparation of substituted amidines or guanidines : Aminoguanidine derivatives are synthesized via condensation of aminoguanidine with heterocyclic or acyclic carbonyl compounds, as described in early literature (e.g., Walter and Joachim, 1968).
- Cyclization with acyl derivatives : The amidine intermediates undergo cyclization with acetoacetate derivatives under reflux conditions in acetic acid, leading to the formation of the fused heterocyclic system.
Introduction of the Trifluoromethyl Group at C-2
The trifluoromethyl substitution at the C-2 position is achieved through nucleophilic substitution or electrophilic trifluoromethylation, with key methods including:
- Use of trifluoromethylating agents : Reagents such as trifluoromethyl iodide or Togni’s reagent can be employed to introduce the CF₃ group onto the heterocyclic scaffold, often under radical or nucleophilic conditions.
- Direct substitution on precursor compounds : In some protocols, the precursor heterocycle bearing a leaving group (e.g., halogen) at C-2 is reacted with a trifluoromethyl source in the presence of copper or other transition metals to facilitate substitution.
Functionalization at the 7-Position with Piperidin-3-yl Group
The attachment of the piperidin-3-yl group at the 7-position is typically performed via:
- Nucleophilic aromatic substitution : The heterocyclic core bearing a suitable leaving group (e.g., chloro or bromo) at the 7-position is reacted with piperidine derivatives under reflux conditions.
- Amine displacement reactions : The chloro derivative of the heterocycle is treated with piperidine or its derivatives in polar aprotic solvents, such as DMF or DMSO, often with bases like potassium carbonate to facilitate nucleophilic attack.
Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt:
- Acidic treatment : The synthesized compound is dissolved in a suitable solvent (e.g., ethanol or methanol), and hydrogen chloride gas or hydrochloric acid solution is bubbled or added to precipitate the hydrochloride salt.
- Isolation and purification : The precipitated salt is filtered, washed, and dried under vacuum to obtain the pure hydrochloride form.
Data-Driven Summary Table
Specific Research Findings and Variations
- Patents and literature (e.g., US8501936B2) describe modifications in the heterocyclic synthesis, emphasizing the importance of regioselectivity in substitution at the C-2 and C-7 positions, often achieved via stepwise halogenation followed by nucleophilic substitution.
- Use of transition metal catalysis : Copper-mediated trifluoromethylation has been reported as an efficient method for introducing CF₃ groups at heterocyclic positions, providing better yields and regioselectivity.
- Alternative routes : Some protocols employ microwave-assisted synthesis or solvent-free conditions to improve efficiency and reduce reaction times.
Additional Notes
- The synthesis of such complex heterocycles requires rigorous control of reaction conditions to prevent side reactions, especially during trifluoromethylation.
- Purification typically involves chromatography and recrystallization, ensuring high purity for biological testing.
- The choice of solvents, temperature, and reagents can significantly influence the yield and regioselectivity, making optimization crucial.
Chemical Reactions Analysis
Types of Reactions
7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride has been explored for its potential as a pharmaceutical intermediate. Its structural features may confer specific bioactivity that can be harnessed in drug design and development.
Case Studies
- Antiviral Activity : Preliminary studies have indicated that compounds with similar structures exhibit antiviral properties. Research is ongoing to evaluate the efficacy of this specific compound against viral pathogens.
Neuropharmacology
The piperidine component of the compound suggests potential interactions with neurotransmitter systems. It may serve as a lead compound for developing new treatments for neurological disorders.
Case Studies
- CNS Activity : Investigations into the central nervous system (CNS) effects of related compounds have shown promise in treating conditions such as anxiety and depression. Further studies are needed to assess the specific effects of this compound.
Chemical Biology
This compound can also be utilized in proteomics and other biochemical assays due to its unique chemical properties.
Case Studies
- Biochemical Assays : The compound has been used in various assays to study protein interactions and enzyme activities, contributing to our understanding of cellular mechanisms.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Drug development intermediates |
| Neuropharmacology | Potential CNS-active compounds |
| Chemical Biology | Proteomics and biochemical assays |
Mechanism of Action
The mechanism of action of 7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Antiproliferative Activity of Selected Triazolopyrimidines
Note: Specific IC₅₀ data for the target compound is unavailable in the provided evidence.
Herbicidal Triazolopyrimidine Sulfonamides
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (e.g., 8a–8f) exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism shared with sulfonylurea herbicides . The trifluoromethyl group in the target compound may instead enhance membrane permeability for tumor targeting .
Anticoccidial and Antiviral Derivatives
Trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines (e.g., compound 5q ) and 7-(1,3,4-oxadiazolyl)thioether triazolopyrimidines demonstrate anticoccidial and antiviral activities, respectively . These analogs prioritize electron-withdrawing groups (e.g., CF₃, Cl) at the 2- or 7-positions for metabolic resistance, contrasting with the target compound’s piperidinyl group, which may improve solubility via protonation .
Structural Analogues in Receptor Docking Studies
A 5-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidine exhibited high affinity for adenosine receptors (A₂A and A₁) in docking studies . The furan moiety enables hydrophobic interactions, while the target compound’s piperidin-3-yl group could engage in salt bridges with acidic residues (e.g., Glu169 in hCA XII) .
Biological Activity
7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Chemical Formula : C₁₁H₁₃ClF₃N₅
- Molecular Weight : 307.71 g/mol
- CAS Number : 1185134-92-2
- MDL Number : MFCD12028515
- Hazard Classification : Irritant
Anticancer Activity
Recent studies have indicated that compounds similar to 7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : Compounds with similar structures have demonstrated IC50 values against various cancer cell lines:
Antimicrobial Activity
The compound has shown promise in antimicrobial applications:
- Bacterial Inhibition : It has been reported to exhibit bacteriostatic effects against Staphylococcus aureus and Escherichia coli, showcasing significant inhibition compared to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of similar pyrimidine derivatives has also been explored:
- Inhibition Rates : Compounds in the same family have shown inhibition rates of up to 47.72% in paw edema models, indicating potential as anti-inflammatory agents .
Antiviral Properties
Emerging research suggests that derivatives of this compound may possess antiviral activity:
- Zika Virus and Dengue Virus Inhibition : Certain compounds have demonstrated effective inhibition against Zika virus (ZIKV) and Dengue virus (DENV) with EC50 values as low as 1.4 µM .
The biological activities of this compound can be attributed to its structural features which facilitate interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring contributes to binding affinity with target enzymes and receptors.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrimidine derivatives in vitro. The results indicated that compounds with a piperidine moiety showed enhanced cytotoxicity against multiple cancer cell lines, suggesting that the structural modifications significantly impact their biological activity .
Study 2: Antimicrobial Action
Another investigation focused on the antimicrobial properties of similar triazole-pyrimidine compounds. The study revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, supporting their potential use in treating infections caused by resistant strains .
Summary Table of Biological Activities
Q & A
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
